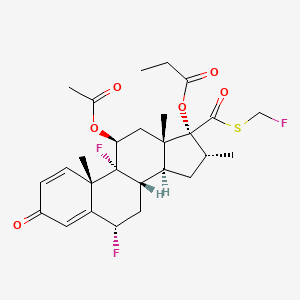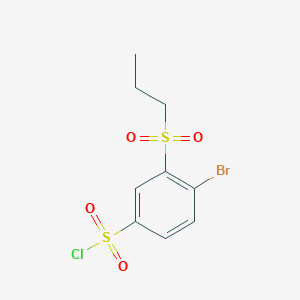
Fluticasoneacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluticasone acetate is a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory conditions, including asthma, allergic rhinitis, and chronic obstructive pulmonary disease (COPD). The compound is available in various forms, such as inhalers, nasal sprays, and topical treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluticasone acetate is synthesized through a multi-step process that involves the introduction of fluorine atoms and the formation of ester bonds. The synthesis typically starts with a steroid backbone, which undergoes fluorination at specific positions to enhance its glucocorticoid activity. The final step involves the esterification of the hydroxyl group with acetic acid to form fluticasone acetate .
Industrial Production Methods: Industrial production of fluticasone acetate involves large-scale chemical synthesis using advanced techniques such as solid-phase extraction and high-performance liquid chromatography (HPLC) to ensure high purity and yield. The process is optimized to minimize impurities and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: Fluticasone acetate undergoes various chemical reactions, including:
Reduction: Although less common, reduction reactions can modify the functional groups, affecting the compound’s activity.
Substitution: Halogen atoms in fluticasone acetate can be substituted under specific conditions, altering its pharmacological properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Scientific Research Applications
Fluticasone acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of fluorination on steroid activity.
Biology: Investigated for its role in modulating inflammatory pathways and immune responses.
Medicine: Widely used in clinical research to develop new treatments for asthma, allergic rhinitis, and COPD
Industry: Employed in the development of advanced drug delivery systems, such as microencapsulation and liposomal formulations, to enhance its therapeutic efficacy
Mechanism of Action
Fluticasone acetate exerts its effects by binding to glucocorticoid receptors in target cells. This binding activates the receptor, leading to the inhibition of nuclear factor kappa B (NF-κB) and other pro-inflammatory transcription factors. As a result, the production of inflammatory mediators such as cytokines and chemokines is reduced, leading to decreased inflammation and immune response .
Comparison with Similar Compounds
- Fluticasone propionate
- Fluticasone furoate
- Dexamethasone
- Beclomethasone
Comparison: Fluticasone acetate is unique due to its specific fluorination pattern, which enhances its glucocorticoid activity and reduces its systemic absorption, minimizing side effects. Compared to fluticasone propionate and fluticasone furoate, fluticasone acetate has a slightly different pharmacokinetic profile, offering distinct advantages in certain clinical scenarios .
Properties
Molecular Formula |
C27H33F3O6S |
|---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-11-acetyloxy-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C27H33F3O6S/c1-6-22(33)36-27(23(34)37-13-28)14(2)9-17-18-11-20(29)19-10-16(32)7-8-24(19,4)26(18,30)21(35-15(3)31)12-25(17,27)5/h7-8,10,14,17-18,20-21H,6,9,11-13H2,1-5H3/t14-,17+,18+,20+,21+,24+,25+,26+,27+/m1/s1 |
InChI Key |
IWSDHIGOCZMMRF-OOSGJXQGSA-N |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)OC(=O)C)C)C)C(=O)SCF |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)OC(=O)C)C)C)C(=O)SCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















